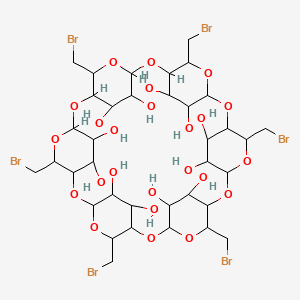
Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin is a chemically modified derivative of alpha-cyclodextrin, where six hydroxyl groups are replaced by bromine atomsIt is often used as an intermediate in the synthesis of other complex molecules and has significant implications in pharmaceutical and chemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin typically involves the bromination of alpha-cyclodextrin. One common method is the use of the Vilsmeier-Haack reagent, which facilitates the substitution of hydroxyl groups with bromine atoms . Another method involves the use of tosyl derivatives of alpha-cyclodextrin, which allows for selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are commonly used due to their ability to dissolve the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can be further categorized into nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can replace bromine atoms with azide or thiol groups, respectively.
Electrophilic Substitution: Reagents like halogens or other electrophiles can further modify the compound.
Major Products: The major products formed from these reactions include azido-cyclodextrins, thiol-cyclodextrins, and other substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin involves its ability to form inclusion complexes with various guest molecules. This property is attributed to the hydrophobic cavity of the cyclodextrin ring, which can encapsulate hydrophobic compounds. The bromine atoms enhance the compound’s reactivity, allowing it to interact with a wide range of molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Hexakis-6-mercapto-6-deoxy-alpha-cyclodextrin: Similar structure but with thiol groups instead of bromine atoms.
Octakis-6-bromo-6-deoxy-gamma-cyclodextrin: A gamma-cyclodextrin derivative with eight bromine atoms.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective modification and high reactivity .
Eigenschaften
IUPAC Name |
5,10,15,20,25,30-hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54Br6O24/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,43-54H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIHGELJTCLTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CBr)CBr)CBr)CBr)CBr)O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54Br6O24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12103165.png)




![sodium;[5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12103207.png)

![tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B12103213.png)
![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)
![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)
![3-Hydroxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12103224.png)



